3-(Cyclopropylmethyl)-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-5-methylphenol is an organic compound that features a cyclopropylmethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-5-methylphenol can be achieved through several methods. One common approach involves the alkylation of 5-methylphenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethyl-5-methylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopropylmethyl-5-methylcyclohexanol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(Cyclopropylmethyl)-5-methylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-5-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. Additionally, the cyclopropylmethyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)-4-methylphenol
- 3-(Cyclopropylmethyl)-5-ethylphenol
- 3-(Cyclopropylmethyl)-5-isopropylphenol
Uniqueness
3-(Cyclopropylmethyl)-5-methylphenol is unique due to the presence of both the cyclopropylmethyl and methyl groups on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-5-methylphenol |
InChI |
InChI=1S/C11H14O/c1-8-4-10(6-9-2-3-9)7-11(12)5-8/h4-5,7,9,12H,2-3,6H2,1H3 |
InChI Key |
VZDXWOPJOZHTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.